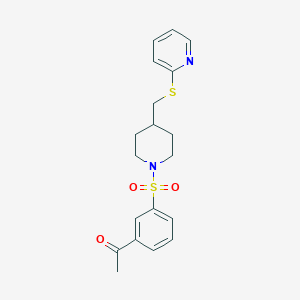

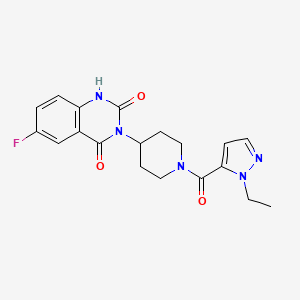

1-(3-((4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

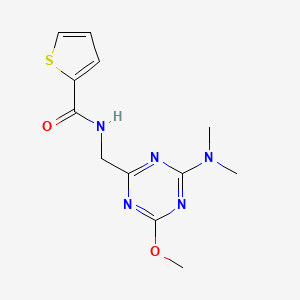

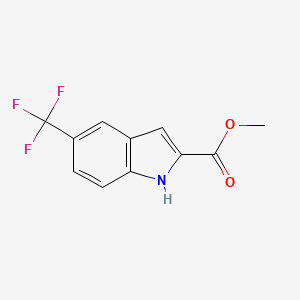

This compound contains several functional groups, including a phenyl group, a piperidine ring, a sulfonyl group, and a pyridine ring. These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule. The sulfonyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperidine ring could make the compound a weak base. The sulfonyl group is polar, which could make the compound soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Novel sulfones with biologically active moieties, including hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene, were synthesized starting from compounds structurally related to the query compound. These newly synthesized compounds were evaluated for their in vitro anticancer activity against the breast cancer cell line MCF7, indicating potential applications in cancer treatment research (Bashandy et al., 2011).

Antibacterial Activity

Compounds structurally similar to the query were synthesized and showed antibacterial activity. Specifically, 1-(4-(piperidin-1-yl)phenyl)ethanone was synthesized and underwent further reactions to yield products with promising antibacterial properties, showcasing the relevance of such compounds in developing new antibacterial agents (Merugu et al., 2010).

Hydrogen-bonding Patterns and Structural Analysis

The study of hydrogen-bonding patterns in enaminones, including compounds similar to the query, reveals detailed insights into their molecular structures. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Balderson et al., 2007).

Synthesis and Characterization of Key Intermediates

Corrosion Inhibition

Compounds with pyridinyl and phenyl groups have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating the potential of such chemicals in industrial applications to protect metals from corrosion (Hegazy et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, this compound could potentially be explored for similar applications.

Propriétés

IUPAC Name |

1-[3-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-15(22)17-5-4-6-18(13-17)26(23,24)21-11-8-16(9-12-21)14-25-19-7-2-3-10-20-19/h2-7,10,13,16H,8-9,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVNEKKOJLXNNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2656882.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2656893.png)

![2-[4-(Furan-3-carbonyl)piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2656900.png)